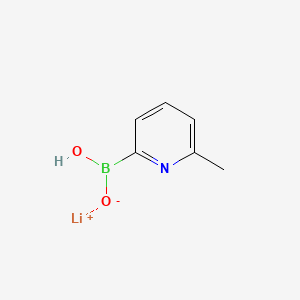

6-Methylpyridine-2-boronic acid, mono-lithium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

lithium;hydroxy-(6-methylpyridin-2-yl)borinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BNO2.Li/c1-5-3-2-4-6(8-5)7(9)10;/h2-4,9H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQZELBTVQZTFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].B(C1=NC(=CC=C1)C)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BLiNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694353 | |

| Record name | Lithium hydrogen (6-methylpyridin-2-yl)boronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-49-9 | |

| Record name | Lithium hydrogen (6-methylpyridin-2-yl)boronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical properties of 6-Methylpyridine-2-boronic acid, mono-lithium salt

An In-depth Technical Guide to the Physical Properties of 6-Methylpyridine-2-boronic acid, mono-lithium salt

Introduction

This compound (CAS Number: 1256345-49-9) is a specialized heterocyclic organoboron compound.[1][2] Such reagents are of significant interest to researchers and drug development professionals, primarily for their utility as building blocks in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[3] The presence of the pyridine ring and the boronic acid functionality allows for the strategic formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures prevalent in pharmaceuticals and advanced materials.[3]

This guide provides a comprehensive overview of the known physical and chemical properties of this lithium salt. As a senior application scientist, the narrative emphasizes not only the available data but also the underlying chemical principles and the practical considerations for its handling, characterization, and use in a research setting. The document is structured to provide both quick-reference data and in-depth explanations for key experimental and handling protocols.

Chemical Identity and Molecular Structure

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and structure. The mono-lithium salt form suggests an ionic compound composed of a lithium cation (Li⁺) and a 6-methylpyridine-2-boronate anion.

Key Identifiers

A summary of the compound's essential identifiers is presented below.

| Property | Value | Source |

| Compound Name | This compound | [1][4] |

| CAS Number | 1256345-49-9 | [1] |

| Molecular Formula | C₆H₇BLiNO₂ | [4][5] |

| Molecular Weight | 142.88 g/mol | [1][5] |

| Exact Mass | 143.07300 Da | [1] |

| MDL Number | MFCD11053784 |

Structural Representation

The compound exists as an ionic salt. The boronic acid group [-B(OH)₂] of the parent molecule is deprotonated to form a boronate anion [-B(OH)O⁻], which is stabilized by the lithium cation. This ionic character significantly influences the compound's physical properties, such as solubility and melting point, compared to its free acid form.

Caption: Ionic interaction between the boronate anion and lithium cation.

Physicochemical Properties and Handling

While comprehensive experimental data for this specific salt is not widely published, we can infer key properties based on its structure and available safety documentation.

Summary of Physical Properties

| Property | Value | Remarks |

| Appearance | Data not available | Typically, such salts are white to off-white crystalline solids. |

| Melting Point | Data not available | Ionic salts generally have high melting points; decomposition may occur before melting. |

| Boiling Point | Not applicable | Decomposes at elevated temperatures. |

| Solubility | Data not available | Expected to have some solubility in polar solvents. General studies show lithium salt solubilities vary greatly depending on the solvent system (e.g., ethanol, DMSO, acetonitrile).[6] |

Stability and Storage

Proper storage is critical to maintain the integrity of organoboron reagents.

-

Recommended Storage: Store in tightly closed vessels in a freezer at temperatures under -20°C.[1] An inert atmosphere (e.g., argon or nitrogen) is also recommended.

-

Causality: This stringent storage protocol is necessary for two primary reasons. Firstly, boronic acids and their derivatives can be susceptible to oxidation. Secondly, the boronic acid moiety can undergo dehydration to form boroxines (cyclic anhydrides), especially if exposed to heat or non-anhydrous conditions. Storing at low temperatures under an inert atmosphere minimizes these degradation pathways, ensuring the reagent's reactivity and purity.

-

Incompatibilities: Avoid contact with strong oxidizing agents, heat, flames, and sparks.[1]

Analytical Characterization Workflow

For any research application, especially in drug development, verifying the identity and purity of starting materials is a non-negotiable, self-validating step. While suppliers may provide a Certificate of Analysis (CoA), independent verification is best practice.

Caption: A standard workflow for the analytical verification of a chemical reagent.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the molecular structure.

-

Methodology:

-

Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquire ¹H NMR, ¹³C NMR, and ¹¹B NMR spectra.

-

¹H NMR Analysis: Expect to see signals corresponding to the three distinct protons on the pyridine ring and a singlet for the methyl (CH₃) group protons.

-

¹³C NMR Analysis: Expect signals for the six unique carbon atoms in the molecule.

-

¹¹B NMR Analysis: This is crucial for boron-containing compounds. A characteristic broad signal is expected, and its chemical shift can provide information about the coordination environment of the boron atom.

-

-

Expert Insight: The choice of solvent is critical. The salt's ionic nature may limit its solubility in less polar solvents like CDCl₃. Starting with DMSO-d₆ is a robust choice. The presence of residual water in the solvent can sometimes affect the appearance of the boronate signals.

2. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and elemental composition.

-

Methodology:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using an electrospray ionization (ESI) mass spectrometer.

-

Analysis: In negative ion mode, look for the mass of the boronate anion. In positive ion mode, the lithium cation may be observed. High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass (143.07300 Da), which validates the elemental formula.[1]

-

Safety and Handling

Based on available Material Safety Data Sheet (MSDS) information, this compound must be handled with appropriate care in a laboratory setting.[1]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a laboratory coat.[1] All handling should be performed inside a chemical fume hood to avoid inhalation.[1]

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes.[1]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids.[1]

-

Inhalation: Move the individual to fresh air.[1]

-

Ingestion: Wash out the mouth with water and seek immediate medical attention.[1]

-

-

Disposal: The compound should be treated as special waste and disposed of by a licensed disposal company in accordance with local, national, and regional regulations.[1] Do not allow the material to enter drains or water courses.[1]

Conclusion

References

-

Chemsrc. Lithium hydrogen-6-methylpyridine-2-boronate | CAS#:1256345-49-9. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 53397203, this compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2762742, 6-Methylpyridine-2-boronic acid. [Link]

-

eScholarship.org. Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary. [Link]

Sources

- 1. CAS#:1256345-49-9 | Lithium hydrogen-6-methylpyridine-2-boronate | Chemsrc [chemsrc.com]

- 2. 1256345-49-9|this compound|BLD Pharm [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C6H7BLiNO2 | CID 53397203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3D-GAC34549 - 6-methylpyridine-2-boronic-acid-mono-lithium… [cymitquimica.com]

- 6. escholarship.org [escholarship.org]

An In-depth Technical Guide to 6-Methylpyridine-2-boronic acid, mono-lithium salt (CAS Number: 1256345-49-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylpyridine-2-boronic acid, mono-lithium salt, identified by the CAS number 1256345-49-9, is a heterocyclic organoboron compound. While not extensively characterized for its own biological activities, it serves as a critical building block in synthetic organic chemistry. Its utility lies predominantly in its application in palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex organic molecules, including many with significant pharmacological properties. This guide provides a comprehensive overview of the chemical data of this compound, its primary applications in chemical synthesis, and explores the potential biological significance of the broader class of pyridine-boronic acid derivatives.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its effective application in research and development.

| Property | Value | Source |

| CAS Number | 1256345-49-9 | [1] |

| Molecular Formula | C₆H₈BNO₂ | [2] |

| Molecular Weight | 136.95 g/mol | [2] |

| IUPAC Name | (6-methyl-2-pyridinyl)boronic acid | [2] |

| Synonyms | 6-Picoline-2-boronic acid | [1] |

| Appearance | White solid | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

| Storage Conditions | Store at 0 - 8 °C | [1] |

Core Application: A Versatile Building Block in Suzuki-Miyaura Cross-Coupling

The primary and most significant application of 6-methylpyridine-2-boronic acid and its derivatives is in Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.

The Suzuki-Miyaura Reaction: A General Overview

The reaction typically involves the coupling of an organoboron compound (such as a boronic acid or boronic ester) with an organohalide in the presence of a palladium catalyst and a base. The 6-methylpyridine-2-boronic acid moiety serves as the organoboron coupling partner, providing the 6-methyl-2-pyridinyl group to the newly formed molecule.

Experimental Workflow: A Representative Suzuki-Miyaura Coupling Protocol

The following is a generalized, step-by-step protocol for a Suzuki-Miyaura cross-coupling reaction utilizing a pyridine-boronic acid derivative.

Materials:

-

Aryl halide (e.g., bromobenzene)

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Inert gas atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).

-

Inert Atmosphere: The vessel is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Anhydrous, degassed solvent is added, followed by the palladium catalyst (typically 1-5 mol%).

-

Reaction Conditions: The reaction mixture is heated to the desired temperature (often between 80-120 °C) and stirred for the required time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water or brine to remove the inorganic salts.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.

Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.

Potential Biological Significance of Pyridine-Boronic Acid Derivatives

While this compound is primarily a synthetic intermediate, the broader class of pyridine-boronic acids has garnered significant interest in medicinal chemistry due to their diverse biological activities. The incorporation of the pyridine ring, a common motif in pharmaceuticals, and the boronic acid functional group, a versatile pharmacophore, creates a scaffold with the potential to interact with various biological targets.

Antibacterial Activity

Derivatives of pyridine-boronic acid have been investigated as potential antibacterial agents. One promising area of research is the inhibition of efflux pumps in bacteria, which are a major mechanism of antibiotic resistance. For instance, certain 6-substituted pyridine-3-boronic acid derivatives have been shown to inhibit the NorA efflux pump in Staphylococcus aureus, thereby potentiating the activity of existing antibiotics like ciprofloxacin.[3][4]

Anticancer Research

Boronic acids are a well-established class of anticancer agents, with bortezomib being a notable example of a proteasome inhibitor used in the treatment of multiple myeloma.[5] The pyridine moiety can be incorporated into boronic acid-containing molecules to modulate their pharmacological properties. For example, boronic acid analogues of naturally occurring anticancer compounds have shown potent cytotoxicity against various cancer cell lines.[6] Furthermore, heterocyclic boronic acids have demonstrated selective binding to sialic acids, which are overexpressed on the surface of some cancer cells, suggesting a potential for targeted cancer therapies.[7]

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of pyridine-boronic acids. For example, 3-pyridinylboronic acid has been shown to have beneficial effects in a zebrafish model of Parkinson's disease by mitigating mitochondrial dysfunction and oxidative stress.[8][9] Alkenylboronic acids have also demonstrated neuroprotective properties in models of Alzheimer's disease by affecting multiple biological targets.[10]

Enzyme Inhibition

The boronic acid moiety is a known inhibitor of various enzymes, particularly serine proteases.[11] The boron atom can form a stable tetrahedral intermediate with the catalytic serine residue, effectively blocking the enzyme's active site. This property has been exploited in the design of numerous enzyme inhibitors for various therapeutic applications.

Caption: Hypothetical signaling pathway potentially modulated by a pyridine-boronic acid derivative.

Future Directions and Conclusion

This compound is a valuable tool for synthetic chemists, enabling the construction of a wide array of complex molecules. While direct biological data on this specific compound is limited, the broader class of pyridine-boronic acids represents a promising area for drug discovery and development. Future research will likely focus on synthesizing and screening libraries of substituted pyridine-boronic acids to identify novel compounds with potent and selective biological activities. A deeper understanding of their mechanisms of action and interactions with biological targets will be crucial for translating their potential into new therapeutic agents for a range of diseases, from bacterial infections to cancer and neurodegenerative disorders.

References

- Kara, M., et al. (2020). 3-Pyridinylboronic acid normalizes the effects of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine exposure in zebrafish embryos.

- Kara, M., et al. (2020). 3-Pyridinylboronic acid normalizes the effects of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine exposure in zebrafish embryos. PubMed.

- Zhang, Y., et al. (2018). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. PMC.

- Li, Y., et al. (2023). Synthesis and Antibacterial Activity Evaluation of Imidazole Derivatives Containing 6-Methylpyridine Moiety. PubMed.

- Chem-Impex. 6-Methylpyridine-2-boronic acid.

- Benchchem. 6-(Dimethylamino)-2-methylpyridine-3-boronic acid | 910054-74-9.

- Zhang, Y., et al. (2018).

- Zhang, Y., et al. (2018). Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding.

- Li, Y., et al. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. PubMed.

- Sbrana, F., et al. (2016). Boron-based hybrids as novel scaffolds for the development of drugs with neuroprotective properties. PubMed Central.

- Barr, V. A., et al. (2011).

- Jiménez-Aligaga, K., et al. (2013). Discovery of alkenylboronic acids as neuroprotective agents affecting multiple biological targets involved in Alzheimer's disease. PubMed.

- Xu, W. B. (2023). Synthesis And Antibacterial Activity Of Imidazole Derivatives Containing 6-methylpyridine Structure. Globe Thesis.

- Li, Y., et al. (2023). Synthesis and Antibacterial Activity Evaluation of Imidazole Derivatives Containing 6‐Methylpyridine Moiety | Request PDF.

- Karafakı, A., et al. (2018). (PDF)

- PubChem. 6-Methylpyridine-2-boronic acid | C6H8BNO2 | CID 2762742.

- Fontaine, F., et al. (2015). Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives | Request PDF.

- P212121 Store. This compound | CAS 1256345-49-9.

- Niu, W. J., et al. (2011). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. MDPI.

- Al-Omair, M. A., et al. (2022).

- Matsumoto, A., et al. (2017). Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment. Chemical Science (RSC Publishing).

- Bethel, C. R., et al. (2023). Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. PubMed.

- Synblock. 6-Methyl-2-pyrazine boronic acid ate complex with 1,1,1-tris(hydroxymethyl)ethane lithium salt.

- Fontaine, F., et al. (2015).

- Al-Mansouri, S. (2024). Development of boronic acid modified topoisomerase I inhibitors as covalent-binding chemotherapeutic agents. MSpace.

- Synchem. 6-Methylpyridine-2-boronic acid.

- BLD Pharm. 1256345-49-9|this compound.

- Bull, S. D., et al. (2012).

- da Silva, A. F., et al. (2018).

- ECHEMI. 372963-50-3, 6-METHYLPYRIDINE-2-BORONIC ACID Formula.

- Omran, Z., et al. (2019). Boronic Analogues of (R)-6-O-Desmethylantofine as Anticancer Agents. PubMed.

- Li, Y., et al. (2020). Boronic Acid/Boronate Prodrugs for Cancer Treatment: Current Status and Perspectives | Request PDF.

- DiCesare, N., et al. (2005). Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. PubMed.

- Uesugi, M., et al. (2015).

- ChemicalBook. 6-BROMO-2-METHYLPYRIDINE-3-BORONIC ACID | 1072944-22-9.

- Wang, Y., et al. (2024). Robustness Evaluation of a Legacy N-Glycan Profiling Method for a Therapeutic Antibody Under ICH Q14 Lifecycle Principles. MDPI.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 6-Methylpyridine-2-boronic acid | C6H8BNO2 | CID 2762742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boronic Analogues of (R)-6-O-Desmethylantofine as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. 3-Pyridinylboronic acid normalizes the effects of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine exposure in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of alkenylboronic acids as neuroprotective agents affecting multiple biological targets involved in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 6-Methylpyridine-2-boronic acid, mono-lithium salt

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-Methylpyridine-2-boronic acid, mono-lithium salt, a critical building block in modern organic synthesis, particularly for pharmaceutical and materials science applications. This document delves into the mechanistic underpinnings of the primary synthetic route, offers a detailed, field-proven experimental protocol, and discusses the critical aspects of handling and characterization of this versatile reagent. The content is tailored for researchers, scientists, and drug development professionals, aiming to bridge the gap between theoretical knowledge and practical application.

Introduction: The Significance of Pyridylboronic Acids

Substituted pyridines are ubiquitous structural motifs in a vast array of pharmaceuticals and functional materials. The advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, has revolutionized the construction of complex molecular architectures, with aryl and heteroaryl boronic acids serving as indispensable coupling partners.[1][2][3] Among these, pyridylboronic acids are of particular importance for the introduction of the pyridine moiety.[4][5]

However, 2-pyridinylboronic acids, including 6-methylpyridine-2-boronic acid, present a unique challenge due to their inherent instability. They are highly susceptible to protodeboronation, a process where the carbon-boron bond is cleaved in the presence of protic species, leading to the formation of the corresponding unsubstituted pyridine.[6][7] This instability can significantly hamper their application in synthesis, often resulting in low yields and purification difficulties.

To circumvent this "2-pyridyl problem," several strategies have been developed, including the in-situ generation of the boronic acid, or its conversion to more stable derivatives such as boronate esters (e.g., pinacol or N-methyliminodiacetic acid (MIDA) esters).[6][7] An alternative and highly effective approach is the isolation of the boronic acid as a stable salt. This guide focuses on the synthesis of 6-methylpyridine-2-boronic acid as its mono-lithium salt, a form that offers enhanced stability and handling characteristics while retaining its reactivity in cross-coupling reactions.

Retrosynthetic Analysis and Strategic Considerations

The most direct and economically viable approach to the synthesis of 6-methylpyridine-2-boronic acid is through a halogen-metal exchange followed by borylation. This strategy is outlined in the retrosynthetic analysis below.

Caption: Retrosynthetic analysis for this compound.

The key steps in this synthetic sequence are:

-

Halogen-Metal Exchange: The starting material, 2-bromo-6-methylpyridine, undergoes a halogen-metal exchange with a strong organolithium base, typically n-butyllithium, to generate the highly reactive intermediate, 2-lithio-6-methylpyridine. The choice of the halogen is critical; bromo- and iodo-pyridines are generally more reactive in this transformation than their chloro- or fluoro- counterparts.

-

Borylation: The generated organolithium species is then quenched with an electrophilic boron source, most commonly a trialkyl borate such as triisopropyl borate or trimethyl borate. This forms a boronate ester intermediate.

-

Hydrolysis and Salt Formation: Careful hydrolysis of the boronate ester under controlled conditions yields the desired boronic acid. To stabilize the product and facilitate its isolation, the reaction is worked up to afford the mono-lithium salt.

Detailed Experimental Protocol

This protocol is a self-validating system designed for robustness and reproducibility. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| 2-Bromo-6-methylpyridine | 172.02 | >98% | Commercially Available |

| n-Butyllithium | 64.06 | 2.5 M in hexanes | Commercially Available |

| Triisopropyl borate | 188.08 | >98% | Commercially Available |

| Tetrahydrofuran (THF) | 72.11 | Anhydrous, >99.9% | Commercially Available |

| Diethyl ether | 74.12 | Anhydrous | Commercially Available |

| Hydrochloric acid | 36.46 | 1 M aqueous solution | Commercially Available |

| Saturated aqueous NaCl | - | - | Laboratory prepared |

| Anhydrous Magnesium Sulfate | 120.37 | - | Commercially Available |

Instrumentation:

-

Schlenk line or glovebox for inert atmosphere operations

-

Magnetic stirrer with heating and cooling capabilities

-

Low-temperature thermometer

-

Standard laboratory glassware (oven-dried)

Step-by-Step Methodology:

Caption: Experimental workflow for the synthesis of this compound.

-

Inert Atmosphere and Reagent Preparation: All glassware should be oven-dried and assembled under an inert atmosphere (e.g., argon or nitrogen). To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromo-6-methylpyridine (10.0 g, 58.1 mmol) and anhydrous tetrahydrofuran (THF, 100 mL).

-

Cooling and Borylation Reagent Addition: Cool the resulting solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add triisopropyl borate (16.4 g, 87.2 mmol, 1.5 equivalents) dropwise via syringe. The use of an excess of the borylating agent ensures complete consumption of the highly reactive organolithium intermediate.

-

Lithiation: While maintaining the temperature at -78 °C, slowly add n-butyllithium (25.6 mL of a 2.5 M solution in hexanes, 64.0 mmol, 1.1 equivalents) dropwise over a period of 30 minutes. A slight excess of n-butyllithium is used to ensure complete halogen-metal exchange. The addition must be slow to control the exothermic reaction and prevent side reactions. The reaction mixture will typically turn from a colorless to a colored solution, indicating the formation of the lithiated species.

-

Reaction Progression: After the addition of n-butyllithium is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours. Subsequently, remove the cooling bath and allow the mixture to slowly warm to room temperature. Let the reaction stir overnight at room temperature to ensure complete formation of the boronate complex.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of 1 M aqueous hydrochloric acid (50 mL) at 0 °C (ice bath). The pH should be adjusted to approximately 7. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). The use of diethyl ether is preferred for its ability to effectively extract the product while minimizing the extraction of inorganic salts.

-

Purification and Isolation: Combine the organic layers and wash with saturated aqueous sodium chloride (brine, 50 mL) to remove any remaining water and inorganic impurities. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.

-

Final Product Preparation: Triturate the crude solid with hexanes and filter to afford this compound as a white to off-white solid. The trituration with a non-polar solvent like hexanes helps to remove any non-polar impurities.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Expected Value |

| Molecular Formula | C₆H₇BNO₂·Li |

| Molecular Weight | 143.88 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in polar aprotic solvents (e.g., THF, DMF) |

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the methyl group and the aromatic protons of the pyridine ring. The chemical shifts will be influenced by the presence of the boronic acid and the lithium counterion.

-

¹¹B NMR: The boron-11 NMR spectrum is a crucial tool for confirming the presence of the boronic acid moiety. A broad singlet is typically observed in the region of δ 20-30 ppm.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.

Applications in Drug Discovery and Development

6-Methylpyridine-2-boronic acid and its derivatives are valuable building blocks in the synthesis of biologically active molecules.[4][5] The presence of the boronic acid functionality allows for its participation in Suzuki-Miyaura cross-coupling reactions to form C-C bonds with a wide range of organic halides and triflates.[1][2] This reaction is a cornerstone of modern medicinal chemistry for the construction of biaryl and hetero-biaryl scaffolds found in many drug candidates.[8][9][10][11] The methyl group at the 6-position of the pyridine ring can influence the steric and electronic properties of the molecule, potentially leading to improved pharmacological activity or selectivity.[12]

Conclusion

The synthesis of this compound via a halogen-metal exchange and subsequent borylation is a reliable and scalable method. By understanding the underlying principles of the reaction and carefully controlling the experimental parameters, researchers can consistently obtain this valuable synthetic intermediate in high purity. The enhanced stability of the lithium salt over the free boronic acid makes it a preferred reagent for applications in drug discovery and materials science, enabling the efficient construction of complex molecular architectures.

References

-

C. D. G. de Oliveira, et al. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2013(i), 135-153. [Link]

-

Li, W., et al. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Application of 3-pyridylboronic acid in Suzuki coupling to prepare 3-pyridin-3-ylquinoline. Organic Syntheses, 81, 89. [Link]

-

Li, W., et al. (2002). An improved protocol for the preparation of 3-pyridyl- and some arylboronic acids. The Journal of Organic Chemistry, 67(15), 5394-5397. [Link]

-

PubChem. (n.d.). 6-Methylpyridine-2-boronic acid. Retrieved from [Link]

-

Burke, M. D., et al. (2011). A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition, 50(51), 12269-12273. [Link]

-

Organoboron. (n.d.). 6-methyl-2-pyridylboronic acid. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 2-Pyridineboronic Acid. Retrieved from [Link]

- Fischer, F. C., et al. (1965). Process for the preparation of pyridine-2-boronic acid esters. Recueil des Travaux Chimiques des Pays-Bas, 84(4), 439-444.

-

Li, G., et al. (2025). Synthesis of a variety of pyridine-2-boronic esters and pyridine-3-boronic esters through air-stable palladium catalysts. ACS Fall 2025. [Link]

-

Yamaguchi, J., et al. (2010). Synthesis of Pyridine−Borane Complexes via Electrophilic Aromatic Borylation. The Journal of Organic Chemistry, 75(24), 8634–8637. [Link]

-

Wikipedia. (n.d.). Borylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Gros, P. C., et al. (2006). Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. The Journal of Organic Chemistry, 71(14), 5445–5448. [Link]

-

Silva, A. M. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(10), 2359. [Link]

-

Nandwana, N. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(10), 1264. [Link]

-

Bull, J. A., et al. (2018). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Chemistry – A European Journal, 24(59), 15693-15707. [Link]

-

Maji, M., et al. (2018). Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis. Chemical Science, 9(24), 5418–5423. [Link]

-

Honraedt, A., et al. (2018). Iridium-Catalysed C-H Borylation of 2-Pyridones; Bisfunctionalisation of CC4. Organic Letters, 20(14), 4279–4283. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Suzuki Coupling: Your Guide to 6-Bromo-5-methylpyridine-3-boronic Acid. Retrieved from [Link]

-

P212121 Store. (n.d.). This compound. Retrieved from [Link]

-

Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

G. C. Fu, et al. (2017). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. Nature Catalysis, 1, 349–354. [Link]

-

Chemsrc. (n.d.). Lithium hydrogen-6-methylpyridine-2-boronate. Retrieved from [Link]

-

Yus, M., et al. (2005). DTBB-Catalyzed lithiation of 2,6-bis(chloromethyl)pyridine. Arkivoc, 2005(ix), 10-20. [Link]

-

Gros, P. C., et al. (2006). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me2N(CH2)2OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. The Journal of Organic Chemistry, 71(14), 5445-5448. [Link]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 6-Methylpyridine-2-boronic acid, mono-lithium salt: A Technical Guide for Drug Development Professionals

<

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 6-Methylpyridine-2-boronic acid, mono-lithium salt in organic solvents. Recognizing the critical role of solubility in drug discovery and development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing the solubility of pyridine-boronic acid salts.[1][2][3] It presents a detailed, step-by-step experimental protocol for robust solubility determination, enabling researchers to generate reliable data for this specific compound of interest. Furthermore, this guide discusses the interpretation of solubility data and its implications for formulation, process development, and overall drug candidacy.

Introduction: The Pivotal Role of Boronic Acids and Their Salts in Modern Drug Discovery

Boronic acids and their derivatives have become indispensable tools in medicinal chemistry.[2][3] Their unique ability to form reversible covalent bonds with biological targets has led to the development of successful drugs, including the proteasome inhibitor Bortezomib (Velcade®) for treating multiple myeloma.[1] The incorporation of a boronic acid moiety can enhance potency and improve pharmacokinetic profiles.[4] 6-Methylpyridine-2-boronic acid, in particular, is a valuable building block in the synthesis of complex pharmaceutical intermediates.[5][6]

The conversion of a boronic acid to its salt form, such as the mono-lithium salt, is often a strategic decision to modulate its physicochemical properties, including solubility.[7] Understanding the solubility of this compound in various organic solvents is not merely an academic exercise; it is a critical parameter that dictates:

-

Reaction Condition Optimization: The choice of solvent and the concentration of reactants are directly dependent on solubility for efficient chemical synthesis.

-

Purification Strategies: Crystallization and chromatographic purification methods are highly influenced by the compound's solubility profile in different solvent systems.

-

Formulation Development: For a drug to be effective, it must be formulated in a manner that ensures adequate bioavailability. Solubility is a key determinant of how a drug can be formulated for administration.[8]

-

High-Throughput Screening (HTS): In early-stage drug discovery, compounds are often screened in assays that require them to be in solution. Poor solubility can lead to false negatives and the erroneous dismissal of potentially valuable drug candidates.[9]

Given the absence of extensive, publicly available solubility data for this compound, this guide empowers researchers to generate this crucial information in-house.

Theoretical Considerations: Factors Influencing the Solubility of Pyridine-Boronic Acid Lithium Salts

The solubility of this compound is a complex interplay of its inherent molecular structure and the physicochemical properties of the organic solvent.

The Solute: this compound

-

The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing interactions with protic solvents. Its aromatic nature also allows for π-π stacking interactions.

-

The Boronic Acid Moiety (-B(OH)₂): This functional group is capable of both donating and accepting hydrogen bonds. In its deprotonated, anionic form (boronate), as expected in the lithium salt, its polarity is significantly increased.

-

The Lithium Cation (Li⁺): The presence of the lithium cation introduces ionic character to the molecule. The strength of the ionic interaction between the lithium cation and the boronate anion will influence how readily the salt dissolves.

-

The Methyl Group (-CH₃): This substituent adds a degree of lipophilicity to the molecule, which can enhance solubility in less polar organic solvents.

The Solvent: A Spectrum of Interactions

The choice of solvent is paramount in determining the solubility of the target compound. Key solvent properties to consider include:

-

Polarity: Polar solvents are generally better at solvating polar and ionic compounds. Solvents can be broadly classified as:

-

Polar Protic Solvents (e.g., alcohols like methanol, ethanol): These solvents can both donate and accept hydrogen bonds and are effective at solvating both the boronate anion and the lithium cation.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have large dipole moments and can accept hydrogen bonds, but they do not donate them. They are effective at solvating cations.

-

Nonpolar Solvents (e.g., toluene, hexanes): These solvents have low dielectric constants and are generally poor solvents for ionic or highly polar compounds.

-

-

Hydrogen Bonding Capacity: The ability of a solvent to participate in hydrogen bonding is a critical factor in dissolving the boronate salt.

-

Dielectric Constant: A higher dielectric constant helps to overcome the electrostatic forces holding the ionic lattice of the salt together.

The Interplay: Predicting Solubility Trends

Based on these principles, we can anticipate the following general solubility trends for this compound:

-

High Solubility: Expected in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and DMF, which can effectively solvate both the boronate anion and the lithium cation.

-

Moderate Solubility: May be observed in solvents of intermediate polarity like acetone or ethyl acetate.

-

Low to Negligible Solubility: Expected in nonpolar solvents such as toluene, hexanes, and diethyl ether.

It is crucial to recognize that these are general predictions. The intricate balance of intermolecular forces means that experimental determination is the only definitive way to establish the solubility of a compound.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a robust and reliable method for determining the thermodynamic solubility of this compound. The "shake-flask" method is considered the gold standard for thermodynamic solubility determination.[10][11]

Materials and Equipment

-

This compound (ensure purity is known and documented)

-

A range of organic solvents of appropriate purity (e.g., HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[12][13]

Workflow for Solubility Determination

Figure 1: Experimental workflow for thermodynamic solubility determination.

Detailed Experimental Steps

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. "Excess" means that undissolved solid should be visible after the equilibration period.

-

To each vial, add a precise volume of the desired organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is reached.[10]

-

-

Phase Separation:

-

After equilibration, carefully remove the vials from the shaker.

-

Centrifuge the vials at a moderate speed to pellet the excess, undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and pass it through a syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter. This step is crucial to avoid overestimation of solubility.[14]

-

-

Quantification by HPLC:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (in which the compound is freely soluble). Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Accurately dilute the filtered supernatant from the equilibrated samples to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted samples onto the HPLC system and record the peak area corresponding to the compound.

-

Using the calibration curve, determine the concentration of the compound in the diluted samples.

-

Back-calculate the original concentration in the undiluted supernatant to determine the solubility.

-

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Classification | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | [Experimental Data] | [Calculated Data] |

| Ethanol | Polar Protic | [Experimental Data] | [Calculated Data] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | [Experimental Data] | [Calculated Data] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | [Experimental Data] | [Calculated Data] |

| Acetonitrile | Polar Aprotic | [Experimental Data] | [Calculated Data] |

| Acetone | Polar Aprotic | [Experimental Data] | [Calculated Data] |

| Tetrahydrofuran (THF) | Polar Aprotic (Ethereal) | [Experimental Data] | [Calculated Data] |

| Dichloromethane (DCM) | Halogenated | [Experimental Data] | [Calculated Data] |

| Toluene | Aromatic Hydrocarbon | [Experimental Data] | [Calculated Data] |

| Hexanes | Aliphatic Hydrocarbon | [Experimental Data] | [Calculated Data] |

Interpreting the Results

The experimentally determined solubility data will provide a clear picture of the compound's behavior in different chemical environments. This information is invaluable for:

-

Process Chemists: Selecting appropriate solvents for synthesis and crystallization. For example, a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature would be an ideal candidate for recrystallization.

-

Formulation Scientists: Identifying potential solvent systems for liquid formulations or for use in amorphous solid dispersions to enhance bioavailability.

-

Analytical Chemists: Choosing suitable diluents for sample preparation and analysis.

Conclusion: A Foundation for Informed Drug Development

While this guide has provided a comprehensive framework for understanding and determining the solubility of this compound, it is important to remember that solubility is just one piece of the complex puzzle of drug development. Other critical physicochemical properties, such as pKa, logP, and solid-state characteristics, must also be considered in concert with solubility to build a complete profile of a drug candidate.

The methodologies and principles outlined herein provide a robust starting point for researchers to generate the high-quality solubility data that is essential for making informed decisions and advancing promising compounds through the drug development pipeline.

References

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.).

- The Role of Boronic Acids in Advanced Pharmaceutical Intermedi

- Optimizing Synthesis: The Role of Boronic Acids in Pharmaceutical Development. (2026, January 6).

- Lund University Publications. (n.d.).

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).

- SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.

- ResearchGate. (2025, August 6). Design and discovery of boronic acid drugs | Request PDF.

- ResearchGate. (n.d.).

- PMC - NIH. (n.d.).

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).

- A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2025, August 5).

- Wiley-VCH. (2010, June 1).

- ACS Publications. (2020, August 13).

- ACS Publications. (n.d.).

- Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020, June 6).

- KU ScholarWorks. (n.d.).

- Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. (n.d.).

- Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents.

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

- Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.

- RSC Publishing. (2021, November 18). Organic & Biomolecular Chemistry.

- ChemicalBook. (n.d.). Pyridine-4-boronic acid | 1692-15-5.

- PMC - PubMed Central. (n.d.).

- ChemicalBook. (2025, July 14). 6-METHYLPYRIDINE-2-BORONIC ACID | 372963-50-3.

- PubChem. (n.d.). 6-Methylpyridine-2-boronic acid | C6H8BNO2 | CID 2762742.

- P212121 Store. (n.d.). This compound | CAS 1256345-49-9.

- eScholarship.org. (n.d.). Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary.

- ECHEMI. (n.d.). 372963-50-3, 6-METHYLPYRIDINE-2-BORONIC ACID Formula.

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. 6-METHYLPYRIDINE-2-BORONIC ACID | 372963-50-3 [chemicalbook.com]

- 6. 6-Methylpyridine-2-boronic acid | C6H8BNO2 | CID 2762742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. DSpace [kuscholarworks.ku.edu]

- 9. pharmatutor.org [pharmatutor.org]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. researchgate.net [researchgate.net]

- 12. pharmaguru.co [pharmaguru.co]

- 13. researchgate.net [researchgate.net]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

The "2-Pyridyl Problem" Solved: An In-Depth Technical Guide to Suzuki-Miyaura Coupling with Pyridyl Boronic Acids

For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design, imbuing compounds with desirable pharmacological properties such as enhanced metabolic stability, permeability, and potency.[1][2][3][4] The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging carbon-carbon bonds, offering a versatile and functional group-tolerant pathway to complex molecules.[5][6][7] However, the convergence of these two powerful tools—the coupling of pyridyl boronic acids—has historically been fraught with challenges, a phenomenon often dubbed the "2-pyridyl problem."[8][9] This guide provides an in-depth exploration of the intricacies of this reaction, offering field-proven insights and actionable protocols to empower scientists to overcome these hurdles and successfully incorporate pyridyl moieties into their target molecules.

The Core Challenge: Understanding the Instability of Pyridyl Boronic Acids

The primary obstacle in the Suzuki-Miyaura coupling of pyridyl boronic acids, particularly 2-pyridyl boronic acids, is their inherent instability.[8][9] This instability manifests primarily as a propensity for protodeboronation, a non-productive side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the nucleophilic partner.[10]

Several factors contribute to this heightened reactivity:

-

Lewis Basicity of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[11] This interaction can disrupt the catalytic cycle, resulting in diminished yields or complete reaction failure.

-

Zwitterionic Character and Unimolecular Fragmentation: 2-Pyridyl boronic acid can exist as a zwitterion under neutral pH conditions. This zwitterionic form is particularly susceptible to a rapid, unimolecular fragmentation that leads to protodeboronation.[10]

-

Slow Transmetalation: Electron-deficient heteroaryl boron derivatives, including pyridyl boronic acids, tend to undergo the crucial transmetalation step in the catalytic cycle at a slower rate.[12] This sluggishness provides a larger window of opportunity for the competing protodeboronation to occur.

Strategic Approaches to Overcome the "2-Pyridyl Problem"

Decades of research have yielded a toolbox of strategies to mitigate the challenges of coupling pyridyl boronic acids. The selection of the appropriate strategy is paramount and depends on the specific substrates and desired outcome.

Judicious Selection of the Boron Reagent

While pyridyl boronic acids are commercially available, their instability often necessitates the use of more robust derivatives.

-

Boronic Esters (e.g., Pinacol Esters): These are generally more stable than their corresponding boronic acids and can be used to suppress protodeboronation.[13] They can be conveniently prepared via the Miyaura borylation reaction.

-

N-Methyliminodiacetic Acid (MIDA) Boronates: These air-stable, crystalline solids offer a "slow-release" of the boronic acid under the reaction conditions. This strategy maintains a low concentration of the unstable boronic acid, minimizing the rate of protodeboronation relative to the desired cross-coupling.[14]

The Critical Role of the Catalyst System: Palladium Precursor and Ligand

The choice of the palladium precursor and, more importantly, the ligand is crucial for a successful coupling.

-

Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[15] For challenging couplings, more sophisticated pre-catalysts may be employed.

-

Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For pyridyl couplings, bulky, electron-rich phosphine ligands are often the key to success. These ligands promote the formation of the active catalytic species and facilitate the critical reductive elimination step.[11]

-

Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos have demonstrated exceptional performance in the coupling of challenging heteroaromatic substrates, including pyridines.[16][17]

-

N-Heterocyclic Carbenes (NHCs): NHC ligands are also highly effective for the coupling of less reactive aryl chlorides.[18]

-

Optimization of Reaction Conditions: The Devil is in the Details

Careful optimization of the reaction parameters is essential for maximizing yield and minimizing side reactions.[19][20]

-

Base: The base plays a critical role in activating the boronic acid for transmetalation.[21][22] The choice of base is often a delicate balance; a strong base can accelerate the desired reaction but may also promote protodeboronation.

-

Solvent: The solvent influences the solubility of the reagents and the stability of the catalytic species.[13][23]

-

Aprotic Solvents: 1,4-Dioxane, toluene, and DMF are frequently used.[18][24]

-

Protic Co-solvents: The addition of water or an alcohol can be beneficial, particularly for improving the solubility of the base.[25] However, the concentration of the protic solvent must be carefully controlled to avoid excessive protodeboronation.

-

Practical Guidance: Experimental Protocols

The following protocols are provided as a starting point and should be optimized for each specific substrate combination.

General Protocol for Suzuki-Miyaura Coupling of a Pyridyl Boronic Acid

Objective: To couple a pyridyl boronic acid with an aryl halide.

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

Pyridyl boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)

-

Ligand (e.g., SPhos, XPhos; 2-10 mol%)

-

Base (e.g., K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)

-

Degassed water (if required)

Procedure:

-

To a dry reaction vessel (e.g., a Schlenk flask) under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, pyridyl boronic acid, and base.

-

In a separate vial, prepare the catalyst solution by dissolving the palladium precursor and ligand in a small amount of the reaction solvent.

-

Add the solvent to the reaction vessel, followed by the catalyst solution.

-

If using a biphasic system, add the degassed water.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired biaryl product.

Synthesis of a Pyridyl Pinacol Boronate Ester via Miyaura Borylation

Objective: To synthesize a more stable pyridyl pinacol boronate ester from a pyridyl halide.

Materials:

-

Pyridyl halide (e.g., 2-bromopyridine; 1.0 mmol, 1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂; 1.1 mmol, 1.1 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂; 3 mol%)

-

Base (e.g., KOAc; 3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add the pyridyl halide, bis(pinacolato)diboron, palladium catalyst, and base.

-

Add the anhydrous, degassed solvent.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC).

-

Cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pyridyl pinacol boronate ester.

Data-Driven Decisions: Comparative Analysis

The following table summarizes typical conditions and outcomes for the Suzuki-Miyaura coupling of pyridyl boronic acids, highlighting the impact of different parameters.

| Aryl Halide | Pyridyl Boron Reagent | Catalyst System (Pd/Ligand) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Aryl Bromide | 2-Pyridylboronic Acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | Good to Excellent | [17] |

| Aryl Chloride | 2-Pyridyl MIDA Boronate | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | Good to Excellent | [14] |

| Aryl Bromide | 3-Pyridylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | Good | [24] |

| Aryl Bromide | 2-Pyridyl Pinacol Ester | Pd₂(dba)₃ / Phosphine Oxide Ligand | K₃PO₄ | Dioxane | 100 | Moderate to Good | [12] |

| Aryl Chloride | 4-Pyridylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | MeCN/H₂O | 80 | High | [26] |

Conclusion: A Powerful Tool for Modern Drug Discovery

The Suzuki-Miyaura coupling of pyridyl boronic acids, while challenging, is a powerful and indispensable tool in the arsenal of the modern medicinal chemist. By understanding the underlying mechanistic challenges, particularly the propensity for protodeboronation, and by making informed, data-driven decisions regarding the choice of boron reagent, catalyst system, and reaction conditions, researchers can reliably and efficiently synthesize complex pyridyl-containing molecules. The strategies and protocols outlined in this guide provide a robust framework for navigating the "2-pyridyl problem" and unlocking the full potential of this important transformation in the pursuit of novel therapeutics.

References

-

Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

3-pyridylboronic acid. Organic Syntheses Procedure. [Link]

-

Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

-

Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Synthesis of 3-pyridylboronic acid and its pinacol ester. Application of 3-pyridylboronic acid in suzuki coupling to prepare 3-pyridin-3-ylquinoline [quinoline, 3-(3-pyridinyl)-]. Illinois Experts. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

-

Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

-

The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Semantic Scholar. [Link]

-

The Synthesis and Applications of Heterocyclic Boronic Acids. Semantic Scholar. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. [Link]

-

Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. [Link]

-

A General Solution for the 2-Pyridyl Problem. PubMed Central. [Link]

-

Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Wiley Online Library. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dove Press. [Link]

-

Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. [Link]

-

A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. [Link]

-

Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. ResearchGate. [Link]

-

Naturally Isolated Pyridine Compounds Having Pharmaceutical Applications. IntechOpen. [Link]

-

Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]

-

Optimization of the reaction conditions. ResearchGate. [Link]

-

Pyridine: the scaffolds with significant clinical diversity. Royal Society of Chemistry. [Link]

-

Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. ACS Publications. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central. [Link]

-

Role of a base in Suzuki-Miyaura reaction. Osaka University. [Link]

-

Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate. [Link]

-

Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. ACS Publications. [Link]

-

Help needed with unreproducible Suzuki coupling. Reddit. [Link]

-

Protodeboronation. Wikipedia. [Link]

-

Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. ResearchGate. [Link]

-

Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ACS Publications. [Link]

-

Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Royal Society of Chemistry. [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. mt.com [mt.com]

- 8. researchgate.net [researchgate.net]

- 9. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]

- 10. Protodeboronation - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 14. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Suzuki Coupling [organic-chemistry.org]

- 22. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]

- 23. arodes.hes-so.ch [arodes.hes-so.ch]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. reddit.com [reddit.com]

initial reactivity screening of 6-Methylpyridine-2-boronic acid, mono-lithium salt

An In-Depth Technical Guide to the Initial Reactivity Screening of 6-Methylpyridine-2-boronic acid, mono-lithium salt

Section 1: Introduction and Strategic Context

The Ascendancy of Pyridinylboronic Acids in Drug Discovery

Organoboron compounds, particularly boronic acids, have become indispensable tools in modern organic synthesis and medicinal chemistry.[1][2] Their utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds.[3][4] Within this class, pyridinylboronic acids are of paramount importance as they introduce the versatile pyridine motif—a privileged scaffold found in numerous pharmaceuticals—into complex molecules.[5][6] These nitrogen-containing heterocycles can significantly influence a molecule's pharmacological properties, including its solubility, metabolic stability, and target-binding interactions.

Profile of this compound

The subject of this guide, this compound (CAS 1256345-49-9), is a specialized building block for chemical synthesis.[7][8] The structure is notable for two key features: the boronic acid moiety at the 2-position of the pyridine ring and its formulation as a mono-lithium salt.

-

Reactivity Hub: The boronic acid group is the primary site of reactivity, enabling participation in cross-coupling reactions.[1]

-

Stability Enhancement: Boronic acids attached to the 2-position of a pyridine ring are notoriously unstable and susceptible to protodeboronation (cleavage of the C-B bond by a proton source).[9][10] Formulating the compound as a salt or another derivative is a common strategy to enhance its benchtop stability and shelf-life, making it a more reliable reagent in synthesis campaigns.[9][11]

The Imperative for Initial Reactivity Screening

Before a novel building block like this can be confidently deployed in a drug development program, its fundamental reactivity and stability characteristics must be thoroughly understood. A failure to do so can lead to failed reactions, inconsistent yields, and the generation of unknown impurities, ultimately wasting valuable time and resources. This guide provides a framework for an initial reactivity screen, designed to de-risk the use of this reagent by establishing its operational boundaries. The core philosophy is to probe its thermal, hydrolytic, and chemical compatibility to anticipate its behavior in diverse reaction conditions.

Section 2: Physicochemical Properties and Safe Handling

Summary of Properties

A baseline understanding of the compound's physical properties is essential for accurate handling and experimental design.

| Property | Value / Information | Source |

| CAS Number | 1256345-49-9 | [7][12] |

| Molecular Formula | C₆H₇BLiNO₂ | [8] |

| Molecular Weight | 142.85 g/mol (approx.) | [13][14] |

| Appearance | Typically a solid (powder or crystalline) | N/A |

| Solubility | Varies; requires experimental determination in relevant solvents | N/A |

| Key Hazards | Potential for skin, eye, and respiratory irritation. Harmful if swallowed or inhaled.[13][14] | [13][14] |

Safe Handling and Storage Protocols

Boronic acids and their salts require careful handling to ensure user safety and maintain the integrity of the reagent.[15][16]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[16][17]

-

Ventilation: Handle the solid material in a chemical fume hood to avoid inhaling dust.[16][18]

-

Storage Conditions: Store in a tightly sealed container in a cool, dry place, away from heat, moisture, and oxidizing agents.[12][19] The MSDS for the lithium salt recommends storage at -20°C.[12] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable.[16]

-

Spill Management: In case of a spill, avoid generating dust. Carefully sweep or vacuum the material into a suitable disposal container.[16][17]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.[15][20]

Section 3: Core Reactivity Screening Workflow

Overall Strategy

The initial screening is a systematic evaluation of the compound's stability under conditions it is likely to encounter during storage and reaction. The workflow is designed to move from broad, physical stressors to specific chemical challenges.

Caption: High-level workflow for initial reactivity screening.

Analytical Methodology

Consistent and reliable analytical methods are the bedrock of a successful screening campaign.

-

High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UPLC): This is the primary tool for quantitative analysis. A robust reverse-phase method should be developed to separate the parent compound from any potential degradants. UV detection is typically sufficient. The percentage of the parent compound remaining at each time point is the key metric for stability.

-

Liquid Chromatography-Mass Spectrometry (LCMS): Used to identify the mass of any new peaks that appear in the chromatogram, providing clues about the degradation pathways (e.g., detection of 6-methyl-2-pyridinol would suggest protodeboronation or oxidation).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR can provide structural confirmation of the starting material and help identify major degradation products in stressed samples.

Section 4: Thermal Stability Assessment

Rationale

Many synthetic reactions are performed at elevated temperatures. Understanding the compound's thermal decomposition point is crucial for defining a safe operating window and preventing reaction failure due to reagent degradation. The MSDS explicitly warns against exposure to heat.[12]

Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC instrument.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) from ambient temperature to a high temperature (e.g., 300 °C) under a nitrogen atmosphere.

-

Data Acquisition: Record the heat flow to the sample relative to the reference.

-

Analysis: Analyze the resulting thermogram for sharp exothermic events, which indicate decomposition, or endothermic events, which indicate melting. The onset temperature of a significant exotherm is considered the decomposition temperature.

Data Interpretation

The output is a plot of heat flow versus temperature. A stable compound will show only a melting endotherm before a high-temperature decomposition exotherm. An early or broad exotherm suggests lower thermal stability, which would restrict the maximum temperature for any subsequent reactions.

Section 5: Hydrolytic Stability and Aqueous Compatibility

Rationale

Aqueous solutions, often buffered, are common in many reactions, particularly Suzuki-Miyaura couplings which frequently use aqueous bases.[11] Boronic acids are susceptible to hydrolysis, and 2-pyridinyl boronic acids are especially prone to protodeboronation in the presence of water or other protic sources.[10][21] This study is critical to determine the compound's viability in aqueous media and across a range of pH values.

Protocol: pH-Dependent Stability Study

-

Stock Solution: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 10 mg/mL).

-

Buffer Preparation: Prepare aqueous buffer solutions at representative pH values (e.g., pH 2 - acidic, pH 7 - neutral, pH 10 - basic).

-

Incubation: In separate vials, dilute the stock solution into each buffer to a final concentration of ~0.1 mg/mL. Ensure the organic solvent content is low (<5%) to approximate aqueous conditions.

-

Time Points: Store the vials at a controlled temperature (e.g., room temperature or 40 °C). At specified time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each vial.

-

Analysis: Immediately analyze each aliquot by HPLC to determine the percentage of the parent compound remaining relative to the t=0 sample.

Data Presentation: Representative Stability Table

| pH | Temperature (°C) | Time (h) | % Parent Compound Remaining |

| 2.0 | 25 | 0 | 100 |

| 2.0 | 25 | 4 | Experimental Data |

| 2.0 | 25 | 24 | Experimental Data |

| 7.0 | 25 | 0 | 100 |

| 7.0 | 25 | 4 | Experimental Data |

| 7.0 | 25 | 24 | Experimental Data |

| 10.0 | 25 | 0 | 100 |

| 10.0 | 25 | 4 | Experimental Data |

| 10.0 | 25 | 24 | Experimental Data |

Section 6: Chemical Compatibility Screening

Rationale